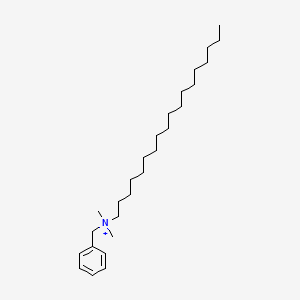
Dimethyloctadecylbenzylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyloctadecylbenzylammonium, also known as this compound, is a useful research compound. Its molecular formula is C27H50N+ and its molecular weight is 388.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
Dimethyloctadecylbenzylammonium has been investigated for its potential in pharmaceutical formulations due to its surfactant properties.
- Drug Delivery Systems : Its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs) makes it a candidate for drug delivery systems. Studies have shown that formulations incorporating this compound can improve the bioavailability of poorly soluble drugs.
- Antimicrobial Activity : This compound exhibits significant antimicrobial properties, making it useful in developing antiseptic formulations. Research indicates that it can effectively inhibit bacterial growth, which is crucial for topical applications in wound care and infection control .
Environmental Applications
The environmental impact of quaternary ammonium compounds like this compound has been a subject of extensive research.
- Biosorption : Studies have demonstrated that this compound can be used to enhance the biosorption capacity of activated sludge for removing pollutants from wastewater. The kinetics and thermodynamics of biosorption processes have been characterized, showing effective removal rates for various contaminants .
- Disinfection : this compound is also employed as a disinfectant in water treatment processes. Its efficacy against pathogens, including Mycobacteria, has been established, highlighting its role in public health safety .
Material Science Applications
In materials science, this compound is utilized for modifying surfaces and enhancing material properties.
- Surface Modification : The compound is used to modify the surfaces of materials to impart hydrophobic characteristics. This is particularly useful in creating coatings that resist fouling and corrosion .
- Nanotechnology : In nanotechnology applications, this compound serves as a surfactant in the synthesis of nanoparticles. Its role in stabilizing colloidal systems has been explored, allowing for the development of nanomaterials with specific functionalities .
Case Study 1: Antimicrobial Efficacy
A study published in Irish Journal of Medical Science demonstrated that this compound effectively inhibited multiple strains of Mycobacteria at low concentrations. This finding supports its application in formulating disinfectants for healthcare settings .
Case Study 2: Wastewater Treatment
Research conducted on the biosorption capabilities of activated sludge treated with this compound showed a significant increase in pollutant removal efficiency compared to untreated sludge. The study highlighted the potential for using this compound in bioremediation strategies .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmaceuticals | Drug delivery systems | Improved solubility and stability of APIs |
| Environmental Science | Wastewater treatment | Enhanced biosorption rates |
| Material Science | Surface modification | Imparts hydrophobic properties |
| Nanotechnology | Stabilization of nanoparticles | Effective surfactant for colloidal systems |
Properties
CAS No. |
37612-69-4 |
|---|---|
Molecular Formula |
C27H50N+ |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
benzyl-dimethyl-octadecylazanium |
InChI |
InChI=1S/C27H50N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27/h19-21,23-24H,4-18,22,25-26H2,1-3H3/q+1 |
InChI Key |
FWLORMQUOWCQPO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 |
Key on ui other cas no. |
37612-69-4 |
Related CAS |
122-19-0 (chloride) |
Synonyms |
dimethyloctadecylbenzylammonium chloride N,N-dimethyl-N-octadecylbenzylammonium N,N-dimethyl-N-octadecylbenzylammonium bromide N,N-dimethyl-N-octadecylbenzylammonium chloride ODMBA compound |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















